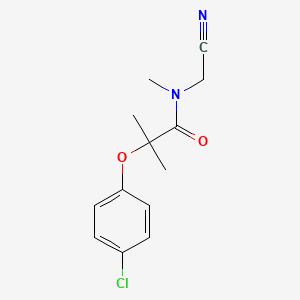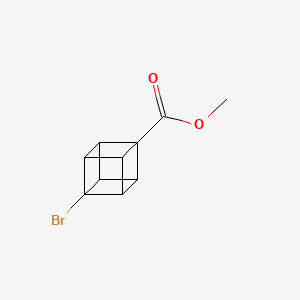
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, also known as DFMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFMB is a benzothiazole derivative that has been synthesized using various methods.
Scientific Research Applications
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been investigated for its potential anticancer and antimicrobial activities. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been studied for its potential use as a building block for the synthesis of novel materials with interesting properties. In environmental science, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been studied for its potential use as a sensor for the detection of environmental pollutants.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is not fully understood. However, it has been reported that 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can interact with DNA and inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been reported to have a low toxicity profile and does not show any significant adverse effects on normal cells. In vitro studies have shown that 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can inhibit the growth of cancer cells and bacteria. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also been reported to induce apoptosis in cancer cells and activate the caspase pathway. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been reported to have potential applications in the treatment of cancer and bacterial infections.
Advantages and Limitations for Lab Experiments
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been reported to have potential applications in various fields, including medicinal chemistry, material science, and environmental science. However, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has some limitations for lab experiments. The mechanism of action of 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is not fully understood, and more research is needed to elucidate its mode of action. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide also has limited solubility in water, which can limit its applications in some experiments.
Future Directions
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has several potential future directions for research. In medicinal chemistry, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can be further investigated for its potential applications in the treatment of cancer and bacterial infections. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can also be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can be further studied for its potential use as a building block for the synthesis of novel materials with interesting properties. In environmental science, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can be further studied for its potential use as a sensor for the detection of environmental pollutants. Further research is needed to fully understand the mechanism of action of 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide and its potential applications in various fields.
Conclusion:
In conclusion, 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been synthesized using various methods and has a low toxicity profile. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been reported to inhibit the growth of cancer cells and bacteria and has potential applications in the treatment of cancer and bacterial infections. 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can also be used as a fluorescent probe for the detection of metal ions in biological systems and as a building block for the synthesis of novel materials with interesting properties. Further research is needed to fully understand the mechanism of action of 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide and its potential applications in various fields.
Synthesis Methods
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been synthesized using various methods, including the reaction between 2-nitrobenzoyl chloride and 4,6-difluoro-3-methylbenzothiazole in the presence of a base. Another method involves the reaction between 2-nitrobenzamide and 4,6-difluoro-3-methylbenzothiazole in the presence of a base. Both methods have been reported to yield 5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide in good yields.
properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O3S/c1-20-13-10(18)5-8(17)6-12(13)25-15(20)19-14(22)9-4-7(16)2-3-11(9)21(23)24/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSSNQBOJYYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)


![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)
![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)






